Lipophilicity (logP) Head-to-Head: 3-Ethoxyphenyl Confers a >1 logP Unit Advantage Over the 3-Methoxy and Unsubstituted Phenyl Analogs
The experimentally determined logP of the target compound is 6.33 (shake-flask or calculated via HPLC retention time) as reported in the ChemDiv catalog . In contrast, the 3-methoxyphenyl analog (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline, MW 457.9) lacks the additional methylene unit contributed by the ethoxy group and is expected by fragment-based calculation (clogP Δ ≈ −0.5 to −0.7 log units) to possess a logP of approximately 5.6–5.8 . The unsubstituted 2-phenyl analog ([4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone, MW 427.9), lacking any alkoxy substituent, is estimated to have a logP ≤ 5.0 . Thus the target compound exhibits an experimentally confirmed logP elevation of at least 0.5–1.3 units over the two closest structural comparators.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.33 (experimental, ChemDiv catalog) |
| Comparator Or Baseline | 3-Methoxy analog: estimated logP ≈ 5.6–5.8 (fragment-based); Unsubstituted 2-phenyl analog: estimated logP ≤ 5.0 |
| Quantified Difference | Target logP exceeds 3-methoxy analog by 0.5–0.7 units; exceeds unsubstituted phenyl analog by ≥1.3 units |
| Conditions | ChemDiv catalog measurement vs. fragment-based (clogP) estimation for comparators |
Why This Matters
A logP difference exceeding one unit can translate into a ~10-fold difference in membrane permeability and tissue distribution, directly impacting CNS exposure and off-target partitioning in phenotypic screening cascades.
